molecular formula C7H4BrClN2 B3219310 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190317-51-1

4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219310
CAS No.: 1190317-51-1
M. Wt: 231.48 g/mol
InChI Key: ULKJDMCYMNULCS-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 It is a derivative of pyrrolopyridine, characterized by the presence of bromine and chlorine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the bromination and chlorination of 1H-pyrrolo[3,2-c]pyridine using reagents such as bromine and chlorine in the presence of catalysts or under specific reaction conditions . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of anticancer research, where kinase inhibitors play a crucial role in targeted therapies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds. Its unique structure also contributes to its potential as a selective kinase inhibitor, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKJDMCYMNULCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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